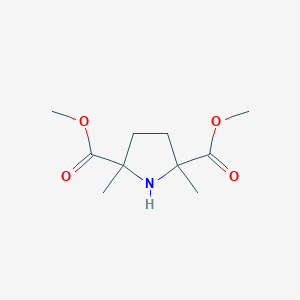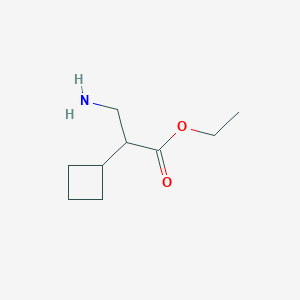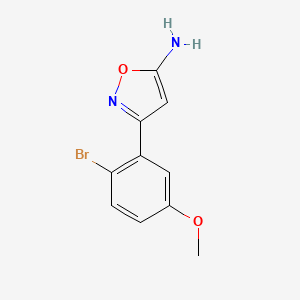![molecular formula C12H24N2O3 B13550095 tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B13550095.png)
tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate: is a compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used as intermediates in the synthesis of various pharmaceuticals. This compound, in particular, is notable for its structural features, which include a tert-butyl group and a hydroxypropyl substituent, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the hydroxypropyl group. One common method involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with (S)-2-chloropropanol under basic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or convert it to a different functional group.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used to replace the hydroxy group with a halogen.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic properties. Piperazine derivatives are known for their activity against various pathogens, including bacteria and fungi. This compound, in particular, has shown promise in preliminary studies for its antibacterial and antifungal activities .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various active ingredients .
Mécanisme D'action
The mechanism of action of tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate involves its interaction with biological targets, primarily through hydrogen bonding and hydrophobic interactions. The hydroxypropyl group can form hydrogen bonds with target molecules, while the tert-butyl group provides hydrophobic interactions that enhance binding affinity. These interactions can disrupt the function of target proteins or enzymes, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl piperazine-1-carboxylate: This compound lacks the hydroxypropyl group but shares the tert-butyl and piperazine core structure.
tert-Butyl 4-(4-hydroxymethyl)phenylpiperidine-1-carboxylate: This compound has a similar tert-butyl and piperazine structure but with a different substituent.
Uniqueness: tert-Butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate is unique due to the presence of the hydroxypropyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a more versatile intermediate in organic synthesis compared to its similar counterparts .
Propriétés
Formule moléculaire |
C12H24N2O3 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-10(15)9-13-5-7-14(8-6-13)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3/t10-/m0/s1 |
Clé InChI |
IZECLTNHJKKPLG-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](CN1CCN(CC1)C(=O)OC(C)(C)C)O |
SMILES canonique |
CC(CN1CCN(CC1)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


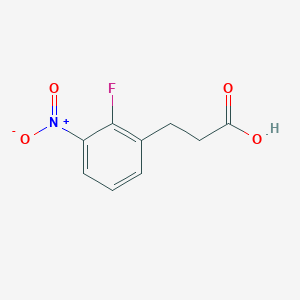
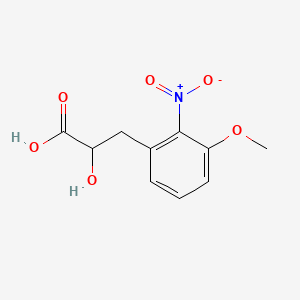
![Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)

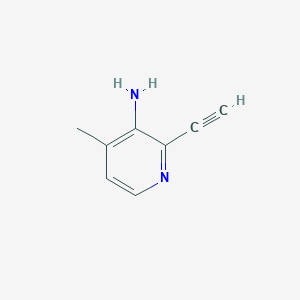
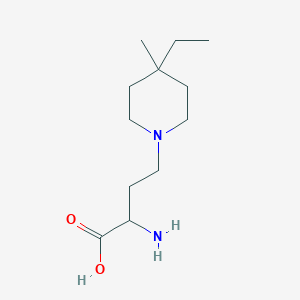

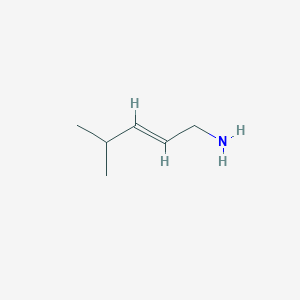
![1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B13550064.png)
![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)

